2-Amino-1,7-naphthyridine-3-carboxamide

EGFR kinase inhibition regioisomeric comparison kinase inhibitor design

2-Amino-1,7-naphthyridine-3-carboxamide (CAS 55234-67-8) is a heterocyclic small molecule (C9H8N4O, MW 188.19 g/mol) belonging to the 1,7-naphthyridine family, characterized by a fused bicyclic core with nitrogen atoms at positions 1 and 7, an amino substituent at position 2, and a carboxamide group at position 3. This specific regioisomeric arrangement distinguishes it from the more extensively studied 1,8-naphthyridine isomer.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 55234-67-8
Cat. No. B14069937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,7-naphthyridine-3-carboxamide
CAS55234-67-8
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC(=C(C=C21)C(=O)N)N
InChIInChI=1S/C9H8N4O/c10-8-6(9(11)14)3-5-1-2-12-4-7(5)13-8/h1-4H,(H2,10,13)(H2,11,14)
InChIKeyZVIFRFQPZSHNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,7-naphthyridine-3-carboxamide (CAS 55234-67-8): Core Scaffold Identity and Procurement Baseline


2-Amino-1,7-naphthyridine-3-carboxamide (CAS 55234-67-8) is a heterocyclic small molecule (C9H8N4O, MW 188.19 g/mol) belonging to the 1,7-naphthyridine family, characterized by a fused bicyclic core with nitrogen atoms at positions 1 and 7, an amino substituent at position 2, and a carboxamide group at position 3 . This specific regioisomeric arrangement distinguishes it from the more extensively studied 1,8-naphthyridine isomer. The 1,7-naphthyridine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, serving as the core of clinical-stage candidates targeting PIP4K2A, p38α MAP kinase, and SOS1 [1]. The compound is primarily procured as a synthetic building block or reference standard for medicinal chemistry campaigns.

Why Generic 1,8-Naphthyridine or Unsubstituted Core Substitution Fails for 2-Amino-1,7-naphthyridine-3-carboxamide


In-class naphthyridine compounds cannot be interchanged generically because the position of the ring nitrogen atoms fundamentally alters both target engagement geometry and biochemical potency. A direct regioisomeric comparison in the EGFR kinase inhibitor series demonstrated that compounds with a 1,7-naphthyridine core retain high inhibitory potency, whereas counterparts with a 1,8-naphthyridine core are significantly less active, a result consistent with molecular modeling of the hinge-binding region [1]. This regioisomer-dependent potency differential is not unique to EGFR; it has been recapitulated across multiple kinase targets where 1,7-naphthyridine-based inhibitors achieve picomolar to low nanomolar IC50 values [2]. Consequently, substituting 2-amino-1,7-naphthyridine-3-carboxamide with its 1,8-regioisomer or an unsubstituted naphthyridine core during a medicinal chemistry campaign risks loss of target engagement and undermines SAR continuity. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Amino-1,7-naphthyridine-3-carboxamide vs. Closest Analogs


Regioisomeric Core Advantage: 1,7-Naphthyridine vs. 1,8-Naphthyridine in EGFR Kinase Inhibition

In a direct head-to-head comparison of 6-substituted-4-anilino naphthyridine-3-carbonitriles, compounds built on the 1,7-naphthyridine core retained potent EGFR kinase inhibitory activity, while the corresponding 1,8-naphthyridine analogs were significantly less active [1]. The authors explicitly concluded that the 1,7-naphthyridine core is the privileged scaffold for this chemotype, with the potency differential attributed to optimized hinge-region hydrogen bonding geometry confirmed by molecular modeling [1]. Although this comparison was performed on the 3-carbonitrile sub-series rather than the 3-carboxamide, the core regioisomeric effect on target engagement is a scaffold-intrinsic property relevant to 2-amino-1,7-naphthyridine-3-carboxamide procurement decisions.

EGFR kinase inhibition regioisomeric comparison kinase inhibitor design

Clinical Relevance of the 1,7-Naphthyridine Core: PIP4K2A Inhibitor Potency (BAY-091 and BAY-297)

The 1,7-naphthyridine scaffold serves as the structural foundation for the clinical candidate chemical probes BAY-091 and BAY-297, which are potent and highly selective inhibitors of the lipid kinase PIP4K2A. BAY-091 achieves an IC50 of 1.3 nM against PIP4K2A in the ADP-Glo assay at 10 μM ATP, with maintained potency of 16.4 nM even under high ATP (2 mM) HTRF assay conditions [1]. Selectivity profiling against a panel of 373 kinases at 1 μM showed no off-target inhibition exceeding 60% . These compounds demonstrate cellular target engagement via CETSA technology [1]. In contrast, the 1,8-naphthyridine-based 2-amino-3-carboxamide series (ANCs) has been directed primarily toward antibacterial DNA ligase targets rather than human kinases [2], illustrating divergent target class compatibility between the two regioisomeric cores.

PIP4K2A lipid kinase cancer target engagement chemical probe

1,7-Naphthyridine Core in p38α MAP Kinase Inhibition: Potency and Whole-Blood Activity

A series of 1,7-naphthyridine 1-oxides was identified as very potent p38α MAP kinase inhibitors, with several compounds demonstrating significant reduction of LPS-induced TNFα production in human whole blood [1]. The 1,7-naphthyridine core is explicitly claimed in patent ES-2301380-A1 as the basis for novel p38 mitogen-activated protein kinase inhibitors [2]. While these studies used 1-oxide or other substituted derivatives rather than the 2-amino-3-carboxamide, they establish the 1,7-naphthyridine scaffold's privileged status for p38α kinase engagement. By contrast, 1,8-naphthyridine-3-carboxamides have been primarily directed toward anti-inflammatory activity via cytokine modulation in dendritic cells rather than direct kinase inhibition [3], indicating divergent pharmacological mechanisms between the two regioisomeric scaffolds in inflammation-related applications.

p38 MAP kinase anti-inflammatory TNFα inhibition

Antibacterial Target Space Differentiation: 1,7 vs. 1,8 Core Limitations

The 2-amino-[1,8]-naphthyridine-3-carboxamide (ANC) series has been extensively optimized as bacterial NAD+-dependent DNA ligase (LigA) inhibitors, with the lead compound 2-amino-6-bromo-7-(trifluoromethyl)-[1,8]-naphthyridine-3-carboxamide achieving an MIC of 1 mg/L against Staphylococcus aureus in vitro and demonstrating in vivo anti-staphylococcal activity [1]. This antibacterial activity is explicitly scaffold-dependent, relying on the 1,8-naphthyridine core geometry for LigA active-site complementarity confirmed by X-ray crystallography [1]. No published evidence demonstrates that the 1,7-naphthyridine regioisomer engages bacterial DNA ligase with comparable potency. This target-class divergence is consistent with the observation that 1,7-naphthyridine cores preferentially engage human kinase ATP-binding pockets, while 1,8-naphthyridine cores have found utility in bacterial enzyme inhibition [2].

DNA ligase inhibition antibacterial Staphylococcus aureus

Diuretic Activity: 1,8-Naphthyridine-3-carboxamide Isomer as Established Pharmacophore; 1,7-Isomer Not Evaluated

2-Amino-1,8-naphthyridine-3-carboxamide hydrochloride monohydrate has been characterized as a potent antikaliuretic diuretic agent, demonstrating oral efficacy in both rat and monkey models, and was noted to be the most potent naphthyridine screened in a systematic comparison of 1,6- and 1,8-naphthyridine analogs of pteridine diuretics [1]. In that study, most 1,6-naphthyridines were active at 15 mg/kg i.p., whereas most 1,8-naphthyridines were inactive—except for 2-amino-1,8-naphthyridine-3-carboxamide, which emerged as the standout compound [1]. No published diuretic evaluation of the 1,7-naphthyridine regioisomer (including 2-amino-1,7-naphthyridine-3-carboxamide) was identified, indicating an unexplored pharmacological space where the 1,7-isomer's activity remains empirically undetermined.

diuretic antikaliuretic naphthyridine pharmacology

Physicochemical Differentiation: MW, H-Bond Donor/Acceptor Profile vs. 1,8-Isomer

2-Amino-1,7-naphthyridine-3-carboxamide and its 1,8-regioisomer share the same molecular formula (C9H8N4O) and molecular weight (188.19 g/mol) but differ in the spatial arrangement of the two nitrogen atoms within the fused ring system . This regioisomerism results in distinct hydrogen-bonding geometries: the 1,7-naphthyridine core positions the N7 nitrogen on the opposite ring from N1, creating a different vector angle for hinge-region hydrogen bonding compared to the 1,8-core where both nitrogens are on the same ring edge [1]. Predicted logP and solubility values are expected to be similar between isomers, but the experimentally reported melting point of the 1,7-isomer (approximately 125–130 °C depending on purity) may differ from the 1,8-isomer due to altered crystal packing . These subtle but consequential differences in molecular recognition geometry are the structural basis for the regioisomer-dependent potency differentials documented above.

physicochemical properties drug-likeness solubility

Evidence-Backed Research and Industrial Application Scenarios for 2-Amino-1,7-naphthyridine-3-carboxamide


Kinase-Focused Medicinal Chemistry: Core Scaffold for Hinge-Binding Inhibitor Design

This compound serves as a foundational building block for synthesizing kinase inhibitor libraries targeting the ATP-binding pocket. The 1,7-naphthyridine core has been validated in EGFR (Wissner et al., 2004) [1], PIP4K2A (BAY-091 IC50 = 1.3 nM) [2], and p38α MAP kinase (Lumeras et al., 2011) [3] programs, demonstrating that this regioisomer retains high target potency while the 1,8-isomer is significantly less active against kinases. Procurement for kinase-focused campaigns is supported by this consistent regioisomeric advantage across multiple kinase targets.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The identical molecular formula but distinct nitrogen arrangement of the 1,7- versus 1,8-isomer makes this compound essential for matched-pair SAR studies that isolate the effect of regioisomerism on target engagement. As demonstrated by Wissner et al., potency differences between 1,7- and 1,8-naphthyridine-based inhibitors can be dramatic [1]. Systematic comparison requires procurement of both isomers from authenticated sources with regioisomer-verified analytical certificates to avoid confounding SAR interpretation.

Chemical Probe Development for Understudied Kinase Targets

The success of BAY-091 and BAY-297 as chemical probes for PIP4K2A, an understudied lipid kinase, establishes a precedent for using the 1,7-naphthyridine scaffold to develop selective probes for novel kinase targets [2]. The 2-amino-3-carboxamide substitution provides synthetic handles for further diversification (e.g., amide coupling, nucleophilic substitution at the 2-amino group), enabling rapid library enumeration. The published selectivity profile of BAY-091 (no off-target >60% inhibition across 373 kinases at 1 μM) supports the scaffold's intrinsic selectivity potential.

Analytical Reference Standard for Regioisomer Identity Confirmation

Given that 2-amino-1,7-naphthyridine-3-carboxamide and its 1,8-isomer share identical molecular weight (188.19 g/mol) and formula (C9H8N4O), they cannot be distinguished by mass spectrometry alone . This compound is therefore required as an authentic reference standard for HPLC retention time, 1H/13C NMR chemical shift, and IR spectral fingerprint comparison when verifying the regioisomeric identity of newly synthesized or commercially sourced naphthyridine derivatives. Quality control protocols for regioisomer verification are critical for maintaining SAR integrity in medicinal chemistry programs.

Quote Request

Request a Quote for 2-Amino-1,7-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.